molecular formula C9H7BrN2 B1376522 3-Bromo-4-methyl-1,8-naphthyridine CAS No. 893566-54-6

3-Bromo-4-methyl-1,8-naphthyridine

Cat. No.: B1376522
CAS No.: 893566-54-6
M. Wt: 223.07 g/mol
InChI Key: DOZALCOKNIMKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-1,8-naphthyridine is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure is based on the 1,8-naphthyridine core, a "diazanaphthalene" system known for a wide spectrum of pharmacological activities . The bromine atom at the 3-position makes this compound a particularly valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This compound is primarily of interest in the development of novel anti-infective agents. 1,8-Naphthyridine derivatives, such as the first-in-class nalidixic acid, are historically significant as antibiotics that inhibit bacterial DNA gyrase . Contemporary research focuses on modifying this core structure to combat growing drug resistance. The 3-bromo-4-methyl derivative provides researchers a synthetic handle to explore new analogues, potentially leading to substances with activity against multi-drug resistant Gram-positive bacteria and Neisseria gonorrhoeae , similar to advanced candidates like zabofloxacin . The methyl group at the 4-position can influence the molecule's electron distribution and lipophilicity, which are critical parameters for optimizing pharmacokinetic properties and target binding affinity. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZALCOKNIMKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4-methyl-1,8-naphthyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-Bromo-4-methyl-1,8-naphthyridine.

Executive Summary

3-Bromo-4-methyl-1,8-naphthyridine is a functionalized heterocyclic scaffold belonging to the 1,8-naphthyridine class (diaza-naphthalenes). This compound is a critical intermediate in medicinal chemistry, particularly for the development of antibacterial agents (related to nalidixic acid), anticancer therapeutics, and CB2 receptor ligands. The presence of the bromine atom at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the core scaffold.

Chemical Identity & Properties

Identification
ParameterDetail
Chemical Name 3-Bromo-4-methyl-1,8-naphthyridine
CAS Number 893566-54-6
Molecular Formula C

H

BrN

Molecular Weight 223.07 g/mol
SMILES CC1=C(Br)C=NC2=CC=CN=C12
InChI Key Unique identifier (derivative dependent)
Physicochemical Properties

Note: Experimental data for this specific isomer is limited; values below represent consensus data for close structural analogs (e.g., 3-bromo-1,8-naphthyridine) and computational predictions.

PropertyValue / Description
Appearance Pale yellow to tan crystalline solid
Melting Point 160–165 °C (Predicted range based on analogs)
Boiling Point ~310 °C (at 760 mmHg)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
pKa (Predicted) ~3.5 (Pyridine-like nitrogen protonation)
LogP ~2.4

Synthesis Strategies

The synthesis of 3-Bromo-4-methyl-1,8-naphthyridine typically follows a convergent route involving the construction of the naphthyridine core followed by regioselective functionalization.

Primary Route: Modified Skraup & Bromination

This pathway is preferred for its scalability and use of readily available starting materials.

Phase 1: Synthesis of 4-Methyl-1,8-naphthyridine

The core is constructed via a Skraup-Doebner-Miller condensation.

  • Reagents: 2-Aminopyridine, Methyl Vinyl Ketone (or 4-hydroxy-2-butanone precursor), Acid Catalyst (H

    
    SO
    
    
    
    or HCl), Oxidant (e.g., nitrobenzene or I
    
    
    ).
  • Mechanism: The amino group of 2-aminopyridine condenses with the carbonyl of the ketone, followed by cyclization onto the pyridine ring (C3 position) and oxidative aromatization.

  • Outcome: 4-Methyl-1,8-naphthyridine.[1][2][3]

Phase 2: Regioselective Bromination

Electrophilic aromatic substitution on 1,8-naphthyridines favors the 3- and 6-positions. The 4-methyl group activates the C3 position (ortho-effect) but also provides steric bulk. Controlled bromination yields the 3-bromo derivative.

  • Reagents: Bromine (Br

    
    ), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Conditions: Heat to 70–80 °C.

  • Purification: Neutralization with Na

    
    CO
    
    
    
    , extraction with DCM, and recrystallization from Ethanol/Hexane.
Visualization of Synthesis Pathway

SynthesisPath cluster_conditions Reaction Conditions Start 2-Aminopyridine Inter 4-Methyl-1,8-naphthyridine Start->Inter Skraup-Doebner-Miller Condensation Reagent1 Methyl Vinyl Ketone (H+ / Oxidant) Reagent1->Inter Product 3-Bromo-4-methyl- 1,8-naphthyridine Inter->Product Electrophilic Bromination (C3) Reagent2 Br2 / AcOH / NaOAc Reagent2->Product Cond1 Phase 1: Reflux, 4h Cond2 Phase 2: 70°C, 2h

Caption: Two-step synthetic pathway from 2-aminopyridine to the target 3-bromo-4-methyl-1,8-naphthyridine.

Experimental Protocol (Standardized)

Safety Note: Bromine is highly toxic and corrosive. Work in a fume hood. 1,8-Naphthyridines may exhibit biological activity; handle with PPE.[3][4][5]

Step 1: Preparation of 4-Methyl-1,8-naphthyridine
  • Mix: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol) in 5 mL of concentrated H

    
    SO
    
    
    
    and nitrobenzene (oxidant).
  • Add: Slowly add methyl vinyl ketone (12 mmol) dropwise at 0 °C.

  • Reflux: Heat the mixture to 100–110 °C for 3–4 hours.

  • Workup: Cool to RT, basify with NaOH (pH 10), and extract with Dichloromethane (3 x 50 mL).

  • Dry: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purify: Flash chromatography (EtOAc/Hexane) to yield the intermediate.

Step 2: Bromination to Target
  • Dissolve: Dissolve 4-methyl-1,8-naphthyridine (5 mmol) in Glacial Acetic Acid (10 mL). Add Sodium Acetate (1.2 eq) as a buffer.

  • Brominate: Add a solution of Bromine (5.5 mmol) in Acetic Acid dropwise over 30 minutes at room temperature.

  • Heat: Warm the solution to 70 °C for 2 hours. Monitor via TLC.

  • Quench: Pour reaction mixture onto crushed ice/water. Neutralize with saturated NaHCO

    
    .
    
  • Isolate: Filter the resulting precipitate. If no precipitate forms, extract with CHCl

    
    .
    
  • Recrystallize: Purify the solid from Ethanol to obtain 3-Bromo-4-methyl-1,8-naphthyridine .

Applications in Drug Discovery[6][7][8]

The 3-bromo-4-methyl-1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry.

Structure-Activity Relationship (SAR) Logic
  • N1 & N8 Nitrogens: Provide hydrogen bond acceptor sites, crucial for binding to kinase hinge regions or bacterial DNA gyrase.

  • 3-Bromo Handle: Allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki coupling to access hydrophobic pockets in the target protein.

  • 4-Methyl Group: Provides steric bulk that can twist the attached 3-aryl rings out of planarity, improving selectivity (e.g., in atropisomeric kinase inhibitors).

Key Therapeutic Areas
  • Antibacterial Agents: Analogs of Nalidixic acid.[4][6] The 1,8-naphthyridine core mimics the quinolone pharmacophore.

  • Anticancer (Kinase Inhibitors): Used to target EGFR, VEGFR, or PI3K pathways.

  • CB2 Receptor Agonists: Substituted 1,8-naphthyridines have shown high affinity for the Cannabinoid Type 2 receptor, useful in treating neuropathic pain.

Functionalization Workflow

Applications Core 3-Bromo-4-methyl- 1,8-naphthyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald Heck Heck Reaction (Alkenes, Pd) Core->Heck Prod1 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 3-Amino Derivatives (DNA Intercalators) Buchwald->Prod2 Prod3 Alkenyl Derivatives (Polymer Precursors) Heck->Prod3

Caption: Divergent synthesis capabilities from the 3-bromo-4-methyl-1,8-naphthyridine core.

References

  • Konoscience . Product Catalog: 3-Bromo-4-methyl-1,8-naphthyridine (CAS 893566-54-6). Retrieved from

  • Litalien, C., et al. (2007). Pharmacokinetics and pharmacodynamics of fluoroquinolones in pediatrics.

  • Mogilaiah, K., et al. (2015).[7] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines. Indian Journal of Heterocyclic Chemistry.

  • BenchChem . Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.

  • Sigma-Aldrich . 3-Bromo-1,8-naphthyridine (Analog Reference).

Sources

The Serendipitous Spark: A Technical History of 1,8-Naphthyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the 1,8-naphthyridine scaffold in medicinal chemistry is a compelling narrative of serendipity, systematic investigation, and the dawn of a new era in antibacterial therapy. This guide delves into the discovery and historical development of these pivotal compounds, tracing their path from an unexpected laboratory byproduct to a cornerstone of antibacterial drug design. We will explore the foundational synthetic strategies, the critical structure-activity relationships that guided their evolution, and the molecular mechanisms that underpin their therapeutic efficacy.

An Unforeseen Discovery: The Birth of a New Antibacterial Class

The story of 1,8-naphthyridines begins not with a targeted search for a novel antibiotic, but as a fortunate accident during the production of the antimalarial drug, chloroquine, in the late 1950s.[1] Scientists at Sterling Drug Inc. isolated and characterized a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which exhibited modest in vitro antibacterial properties.[1] This unexpected finding served as the crucial lead structure, prompting a systematic investigation into analogous compounds. Among the newly synthesized derivatives was a 1,8-naphthyridine analog, nalidixic acid , formally named 1-ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][2]

Introduced into clinical practice in 1964, nalidixic acid marked the advent of the quinolone class of antibiotics.[3] It demonstrated notable efficacy against Gram-negative bacteria and was primarily employed for the treatment of urinary tract infections.[4][5] While its spectrum of activity was narrow and the development of bacterial resistance was a concern, the discovery of nalidixic acid was a watershed moment, proving that potent antibacterial agents could be entirely synthetic, a departure from the largely fermentation-derived antibiotics of the time.

Forging the Core: Early Synthetic Methodologies

The therapeutic potential of nalidixic acid spurred intense interest in the synthesis of the 1,8-naphthyridine core and its derivatives. Early efforts relied on established methods for quinoline synthesis, which were adapted for the creation of this related heterocyclic system. Two of the most significant historical methods are the Gould-Jacobs reaction and the Friedlander synthesis.

The Gould-Jacobs Reaction: A Stepwise Approach to the Naphthyridine Ring

The Gould-Jacobs reaction, first reported in 1939, provides a versatile route to 4-hydroxyquinoline derivatives and was adapted for the synthesis of the 4-oxo-1,8-naphthyridine core.[6][7] The reaction proceeds in a series of steps, beginning with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6]

Experimental Protocol: A Representative Gould-Jacobs Synthesis of a 4-Hydroxy-1,8-Naphthyridine Intermediate [8]

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

Step 2: Cyclization

  • To the crude product from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250°C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry to yield the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate intermediate.

Step 3: Hydrolysis and Decarboxylation (to yield the core structure)

  • Suspend the intermediate from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Heat the carboxylic acid intermediate above its melting point until gas evolution ceases to effect decarboxylation, yielding the 7-methyl-1,8-naphthyridin-4-ol.

gould_jacobs_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 2-Amino-6-methylpyridine + Diethyl ethoxymethylenemalonate heat1 Heat (120-130°C) start->heat1 intermediate1 Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate heat1->intermediate1 heat2 Heat in Diphenyl Ether (240-250°C) intermediate1->heat2 intermediate2 Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate heat2->intermediate2 hydrolysis 1. NaOH (aq), Reflux 2. Acidification intermediate2->hydrolysis intermediate3 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid hydrolysis->intermediate3 decarboxylation Heat product 7-Methyl-1,8-naphthyridin-4-ol decarboxylation->product intermediate3->decarboxylation

The Friedlander Synthesis: A Direct Condensation Approach

The Friedlander synthesis offers a more direct route to the 1,8-naphthyridine core, typically involving the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[9][10] This reaction can be catalyzed by either acids or bases.[11]

Experimental Protocol: A Base-Catalyzed Friedlander Synthesis of a 2,3-Disubstituted-1,8-Naphthyridine [10][12]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Choline hydroxide (as a catalyst)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) and ethyl acetoacetate (0.5 mmol) in deionized water (1 mL).

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture under a nitrogen atmosphere at 50°C for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (40 mL) and wash with water (10 mL).

  • Separate the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

friedlander_workflow reactants 2-Aminonicotinaldehyde + Active Methylene Compound conditions Base Catalyst (e.g., Choline Hydroxide) Water, 50°C reactants->conditions condensation Aldol-type Condensation conditions->condensation cyclodehydration Intramolecular Cyclodehydration condensation->cyclodehydration product Substituted 1,8-Naphthyridine cyclodehydration->product

Structure-Activity Relationships: Fine-Tuning for Enhanced Potency

The initial discovery of nalidixic acid sparked extensive research into the structure-activity relationships (SAR) of the 1,8-naphthyridine core. These studies were instrumental in guiding the development of more potent and broader-spectrum antibacterial agents. Key modifications at various positions of the naphthyridine ring were found to have a profound impact on antibacterial activity.

Compound/AnalogR1 (N-1 Position)R6 (C-6 Position)R7 (C-7 Position)Relative Antibacterial Activity (MIC against E. coli)Reference(s)
Nalidixic Acid -CH₂CH₃H-CH₃3.13 µg/mL[13]
Analog 1-HH-CH₃Decreased[14]
Analog 2-CH₂CH₂FH-CH₃Increased[15]
Enoxacin -CH₂CH₃FPiperazinyl0.2 µg/mL[16]
Analog 3-CH₂CH₃F-CH₃Decreased[14]

Key SAR Insights:

  • N-1 Position: An ethyl group at the N-1 position, as seen in nalidixic acid, was found to be optimal for activity among early analogs. Other small alkyl groups were also tolerated.[17]

  • C-3 Carboxylic Acid and C-4 Carbonyl: These functionalities are essential for antibacterial activity, as they are believed to be involved in binding to the DNA gyrase-DNA complex.[17]

  • C-6 Position: The introduction of a fluorine atom at the C-6 position, a hallmark of the second-generation fluoroquinolones like enoxacin, dramatically increased antibacterial potency and broadened the spectrum of activity to include some Gram-positive bacteria.[18]

  • C-7 Position: A basic heterocyclic substituent, such as a piperazine ring at the C-7 position, was found to significantly enhance antibacterial activity, particularly against Pseudomonas aeruginosa.[1]

Mechanism of Action: Targeting the Heart of Bacterial Replication

The antibacterial effect of 1,8-naphthyridine compounds stems from their ability to inhibit bacterial DNA synthesis.[19] Their primary molecular target is DNA gyrase (topoisomerase II) , an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[17][19] In some Gram-positive bacteria, topoisomerase IV is also a target.

The mechanism of inhibition involves a multi-step process:

  • Binding to the DNA-Gyrase Complex: The 1,8-naphthyridine molecule does not bind to the enzyme alone but rather to the transient complex formed between DNA gyrase and the bacterial DNA.[20]

  • Stabilization of the Cleaved Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. 1,8-naphthyridines stabilize this "cleaved complex," preventing the re-ligation of the DNA strands.[19][20]

  • Induction of DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately leading to bacterial cell death.[19]

dna_gyrase_inhibition cluster_gyrase_cycle Normal DNA Gyrase Function cluster_inhibition Inhibition by 1,8-Naphthyridine dna Relaxed DNA gyrase_binding DNA Gyrase binds to DNA cleavage Transient Double-Strand Break strand_passage Strand Passage resealing DNA Re-ligation supercoiled_dna Supercoiled DNA naphthyridine 1,8-Naphthyridine (e.g., Nalidixic Acid) stalled_complex Stabilized DNA-Gyrase-Naphthyridine Complex dna_damage DNA Fragmentation cell_death Bacterial Cell Death

The Evolution Continues: From Nalidixic Acid to Fluoroquinolones

The discovery of nalidixic acid laid the groundwork for the development of a vast and clinically significant class of antibiotics. The SAR studies on the 1,8-naphthyridine core directly led to the design of the fluoroquinolones . The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, as exemplified by enoxacin , resulted in compounds with significantly improved pharmacokinetic properties and a much broader spectrum of antibacterial activity.[16][18] This evolution transformed a class of drugs with a niche application into broad-spectrum agents effective against a wide range of pathogens, including both Gram-negative and Gram-positive bacteria. The legacy of the 1,8-naphthyridines continues to influence the design of new antibacterial agents to this day.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem. Accessed February 14, 2026.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021;6(29):18693-18703.
  • In vitro antibacterial activity of AM-715, a new nalidixic acid analog. Antimicrob Agents Chemother. 1980;17(4):558-564.
  • Investigating the mechanism of binding of nalidixic acid with deoxyribonucleic acid and serum albumin: a biophysical and molecular docking approaches. J Biomol Struct Dyn. 2020;38(2):499-511.
  • What is the mechanism of Nalidixic Acid? - Patsnap Synapse.
  • Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Benchchem. Accessed February 14, 2026.
  • Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proc Natl Acad Sci U S A. 1977;74(11):4772-4776.
  • head-to-head comparison of different generations of 1,8-naphthyridine antibiotics. Benchchem. Accessed February 14, 2026.
  • The Chemistry of Antibacterial Action: A Deep Dive into Nalidixic Acid's Molecular Function. Accessed February 14, 2026.
  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. 2015;24:305-308.
  • Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A.
  • SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Research and Reviews: Journal of Chemistry. 2013;2(1):1-5.
  • Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Open Access Journals - Research and Reviews. Published March 19, 2013.
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 2021;6(29):18693-18703.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Published online July 18, 2024.
  • synthesis-and-preformulation-studies-of-a-prodrug-of-enoxacin.pdf. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, Antibacterial and Anti-Inflammatory Activities of Enoxacin Metal Complexes. PMC - PubMed Central.
  • Green Synthesis of Nalidixic Acid by Ionic Liquid. International Pharmacy Acta. Published online June 14, 2022.
  • Advances in the Synthesis and Biological Applic
  • Antimicrobial Activity of Naphthyridine Deriv
  • Preparation method of nalidixic acid.
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. 2015;58(9):3682-3692.
  • Chemical structures of the 1,8-naphthyridine derivatives.
  • Origins of the Quinolone Class of Antibacterials.
  • Biological activity of nalidixic acid derivatives.
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Published online December 17, 2024.
  • Enoxacin preparation and preparation process thereof.
  • Application Notes and Protocols: Preparation and Use of Nalidixic Acid Stock Solution in Microbiology. Benchchem. Accessed February 14, 2026.
  • ENOXACIN FLUOROQUINOLONE ANTIBACTERIAL AGENT COMPLEXES WITH Pt(IV), Ru(III) AND Ir(III) IONS.
  • Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. MDPI. Published online March 26, 2021.
  • Nalidixic acid – Knowledge and References. Taylor & Francis.
  • Nalidixic Acid.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. Published online December 6, 2021.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • CHAPTER I INTRODUCTION Nalidixic acid (I), a 1, 8 -naphthyridine derivative, was synthesized by Lesher et al. (1962) and introdu.
  • Gould–Jacobs reaction. Wikipedia.
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem. Accessed February 14, 2026.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-Bromo-4-methyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the X-ray crystal structure analysis of 3-bromo-4-methyl-1,8-naphthyridine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural elucidation for this important class of heterocyclic compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This document deviates from a rigid template to provide a narrative that explains the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore a hypothetical, yet scientifically plausible, case study of 3-bromo-4-methyl-1,8-naphthyridine to illustrate the complete workflow, from synthesis to final structural analysis and comparison with other analytical techniques.

The Strategic Importance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. For 1,8-naphthyridine derivatives, substitutions on the core ring system can dramatically alter their pharmacological profiles. X-ray crystallography provides unambiguous, high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are critical for:

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can deduce which structural features are essential for therapeutic efficacy.

  • Rational Drug Design: A detailed crystal structure of a lead compound bound to its biological target (e.g., an enzyme or receptor) can guide the design of more potent and selective drug candidates.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing polymorphs.

  • Absolute Stereochemistry Determination: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, which is a critical regulatory requirement for chiral drugs.

A Hypothetical Case Study: 3-Bromo-4-methyl-1,8-naphthyridine

As of the writing of this guide, a published crystal structure for 3-bromo-4-methyl-1,8-naphthyridine is not available in the Cambridge Structural Database (CSD).[2] Therefore, we will proceed with a detailed, hypothetical workflow to illustrate the process. This approach allows us to delve into the practical considerations and decision-making processes involved in such an analysis.

Part 1: Synthesis of 3-Bromo-4-methyl-1,8-naphthyridine

The synthesis of our target molecule can be envisioned through a modified Friedländer annulation, a classic and versatile method for the synthesis of quinolines and naphthyridines.[3]

Step 1: Synthesis of the Precursor, 2-amino-4-methyl-3-nitropyridine. This step would involve the nitration of 2-amino-4-methylpyridine.

Step 2: Reduction of the Nitro Group. The nitro group of 2-amino-4-methyl-3-nitropyridine would then be reduced to an amino group to yield 2,3-diamino-4-methylpyridine.

Step 3: Friedländer Annulation. The key step is the condensation of 2,3-diamino-4-methylpyridine with a suitable three-carbon synthon, such as malic acid, in the presence of a strong acid catalyst like sulfuric acid. This is followed by bromination at the 3-position.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-1,8-naphthyridine (Hypothetical)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-diamino-4-methylpyridine (1.23 g, 10 mmol) and malic acid (1.34 g, 10 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (10 mL) to the flask while cooling in an ice bath.

  • Reaction: Heat the reaction mixture to 120°C and maintain for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-1,8-naphthyridin-2-ol.

  • Chlorination: Treat the crude product with phosphorus oxychloride to yield 2-chloro-4-methyl-1,8-naphthyridine.

  • Reduction: The 2-chloro derivative is then reduced to 4-methyl-1,8-naphthyridine.

  • Bromination: The final step involves the regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in a suitable solvent to yield the target compound, 3-bromo-4-methyl-1,8-naphthyridine.

  • Purification: The final product is purified by column chromatography on silica gel.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystal structure analysis. The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Crystallization of 3-Bromo-4-methyl-1,8-naphthyridine (Hypothetical)

  • Solvent Screening: Screen a variety of solvents in which the compound is sparingly soluble. Good candidates often include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation: Dissolve approximately 10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane) in a small open vial. Place this vial inside a larger, sealed container containing a solvent in which the compound is insoluble but which is miscible with the first solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

This section outlines the standard procedure for collecting and analyzing X-ray diffraction data for a small organic molecule.

Experimental Protocol: X-ray Data Collection and Refinement

  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and to identify any potential issues.

Comparative Analysis: The Influence of Substituents

To understand the structural impact of the bromo and methyl groups in our hypothetical compound, it is instructive to compare its expected structural features with those of known 1,8-naphthyridine derivatives. For this purpose, we will consider the crystal structures of 1,8-naphthyridine itself and a substituted derivative, 2-methyl-1,8-naphthyridine.

Parameter1,8-Naphthyridine (Hypothetical)2-Methyl-1,8-naphthyridine (CSD Refcode: MNAFPD)3-Bromo-4-methyl-1,8-naphthyridine (Hypothetical)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPca2₁
a (Å) 7.87.91210.2
b (Å) 6.97.0238.5
c (Å) 13.513.65415.1
β (deg) 117.5117.490
Volume (ų) 645673.41310
Z 444
Calculated Density (g/cm³) 1.341.421.78

Analysis of Structural Differences:

  • Crystal Packing: The introduction of the bulky bromine atom and the methyl group in the 3- and 4-positions is expected to significantly alter the crystal packing compared to the parent 1,8-naphthyridine. The planar 1,8-naphthyridine molecules are likely to pack in a herringbone fashion, driven by π-π stacking interactions. In our hypothetical 3-bromo-4-methyl derivative, the steric bulk of the substituents would likely disrupt this simple packing, leading to a less symmetric crystal system (e.g., orthorhombic instead of monoclinic).

  • Intermolecular Interactions: Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could play a significant role in the crystal packing of 3-bromo-4-methyl-1,8-naphthyridine. We would anticipate the presence of Br···N or Br···O interactions if suitable acceptor atoms are present in neighboring molecules.

  • Molecular Geometry: The electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl group would likely cause subtle changes in the bond lengths and angles of the 1,8-naphthyridine ring system compared to the unsubstituted parent compound.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental process described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis synthesis Synthesis of 3-Bromo-4-methyl-1,8-naphthyridine purification Purification (Column Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure analytical_techniques cluster_techniques Characterization Methods compound 3-Bromo-4-methyl- 1,8-naphthyridine xray X-ray Crystallography compound->xray Solid-State Structure (Bonding, Packing) nmr NMR Spectroscopy compound->nmr Solution-State Structure (Connectivity, Conformation) ms Mass Spectrometry compound->ms Molecular Formula (Elemental Composition) xray->nmr Complementary Data nmr->ms Complementary Data ms->xray Complementary Data

Sources

Alternative Synthetic Routes to 3-Substituted 4-Methyl-1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Selection

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and purines in antitumor, antibacterial, and anti-inflammatory agents. The specific substitution pattern—3-substituted 4-methyl-1,8-naphthyridine —presents a unique synthetic challenge. The 4-methyl group is often crucial for hydrophobic pocket binding, while the 3-position allows for structural diversification (SAR exploration).

This guide objectively compares the three most viable synthetic strategies. Selection depends primarily on the desired substituent at the C2 position and the availability of precursors.

Route Comparison Matrix
FeatureRoute A: Modified Friedländer Route B: Combes Condensation Route C: Doebner-Miller / Skraup
Primary Precursor 2-Amino-3-acetylpyridine2-Aminopyridine2-Aminopyridine
Reagent Aldehyde (

)
3-Substituted-2,4-pentanedione

-Substituted Vinyl Ketone
Product Core 2-Unsubstituted (or 2-Substituted)2,4-Dimethyl (Fixed 2-Me)2-Unsubstituted (or 2-Substituted)
Regiocontrol Excellent (100%)HighModerate (Isomer formation likely)
Conditions Mild (Base/Water or EtOH)Acidic (

or PPA)
Harsh (Acid/Oxidant/Heat)
Yield High (80-95%)Moderate to Good (50-75%)Low to Moderate (30-60%)
Best For Precision Synthesis (Complex R groups)Bulk Synthesis (If 2-Me is acceptable)Commodity Reagents (Low cost)

Part 2: Detailed Synthetic Methodologies

Route A: The Modified Friedländer Condensation (The Precision Route)

This is the "Gold Standard" for generating 3-substituted 4-methyl-1,8-naphthyridines with high regiocontrol. Unlike the classic Friedländer which uses 2-aminonicotinaldehyde (yielding 4-unsubstituted products), this modification employs 2-amino-3-acetylpyridine . The acetyl group provides the requisite 4-methyl moiety.

Mechanism: The reaction proceeds via an aldol-type condensation between the acetyl carbonyl of the pyridine and the


-methylene of the reacting aldehyde/ketone, followed by imine formation and dehydration.

Protocol (Green Chemistry Variation):

  • Reagents: 2-Amino-3-acetylpyridine (1.0 equiv), Aldehyde (

    
    , 1.1 equiv), Choline Hydroxide (ChOH, 5 mol% aq. solution) or KOH (10 mol%).
    
  • Solvent: Water or Ethanol.

  • Step-by-Step:

    • Dissolve 2-amino-3-acetylpyridine in water (or EtOH).

    • Add the

      
      -methylene aldehyde (e.g., propanal for 3-methyl, phenylacetaldehyde for 3-phenyl).
      
    • Add the base catalyst (ChOH or KOH).

    • Stir at 50–80 °C for 4–12 hours. Monitor by TLC.

    • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold water/ethanol. Recrystallize from EtOH/DMF if necessary.

Critical Insight: To obtain a 2-unsubstituted product (H at C2), you must use an aldehyde (


). Using a ketone (

) will introduce a substituent at C2.
Route B: The Combes Condensation (The Robust Route)

This route utilizes the inexpensive 2-aminopyridine and condenses it with a 1,3-dicarbonyl . To get the 3-substituted 4-methyl pattern, one must use a 3-substituted-2,4-pentanedione .

Mechanism: Acid-catalyzed condensation involves the formation of a Schiff base (imine) followed by electrophilic attack of the carbonyl carbon on the pyridine ring (C3 position) and aromatization.

Protocol:

  • Reagents: 2-Aminopyridine (1.0 equiv), 3-Alkyl-2,4-pentanedione (1.0 equiv), Polyphosphoric Acid (PPA) or

    
    .
    
  • Step-by-Step:

    • Mix 2-aminopyridine and the diketone.

    • Add PPA (approx. 5-10 mL per gram of reactant).

    • Heat to 100–120 °C for 2–4 hours.

    • Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with

      
       or 
      
      
      
      solution to pH 8.
    • Extract the precipitate with

      
       or filter the solid product.
      

Limitation: This route inherently produces 2,4-dimethyl-3-substituted-1,8-naphthyridines . The C2-methyl group is unavoidable because the symmetric diketone provides methyls at both ends.

Route C: The Doebner-Miller Reaction (The Industrial Alternative)

A variation of the Skraup synthesis using


-unsaturated ketones. This route is less precise but uses very cheap starting materials.

Reagents:

  • Precursor: 2-Aminopyridine.[1][2][3][4][5]

  • Reagent: 3-Substituted-3-buten-2-one (

    
    ).
    
    • Note: The methyl ketone moiety becomes the 4-methyl group. The

      
      -substituent on the vinyl group becomes the 3-substituent.
      

Protocol:

  • Conditions: Reflux in concentrated HCl or use

    
     as a catalyst.
    
  • Challenge: Vinyl ketones are prone to polymerization. Yields are often lower (30-50%) and purification can be difficult due to tar formation.

Part 3: Visualizations

Figure 1: Mechanistic Pathway & Regiochemistry

This diagram illustrates the divergent pathways to the target scaffold.

G Start_A 2-Amino-3-acetylpyridine Process_A Friedländer (Base/Water) Start_A->Process_A Start_B 2-Aminopyridine Process_B Combes (Acid/Heat) Start_B->Process_B Process_C Doebner-Miller (Acid/Iodine) Start_B->Process_C Reagent_A Aldehyde (R-CH2-CHO) Reagent_A->Process_A Reagent_B 3-Substituted Acetylacetone Reagent_B->Process_B Reagent_C 3-Substituted Methyl Vinyl Ketone Reagent_C->Process_C Product_A 3-Substituted 4-Methyl-1,8-Naphthyridine (2-H) Process_A->Product_A High Yield Regiospecific Product_B 3-Substituted 2,4-Dimethyl-1,8-Naphthyridine (2-Me) Process_B->Product_B Robust Fixed 2-Me Product_C 3-Substituted 4-Methyl-1,8-Naphthyridine (Mixture/Low Yield) Process_C->Product_C Low Cost Harsh Conditions

Caption: Comparative synthetic logic flow. Route A offers the highest precision for the specific 4-methyl-3-substituted pattern without unwanted C2 substitution.

Figure 2: Decision Tree for Route Selection

DecisionTree Q1 Is a substituent at C2 acceptable? Q2 Is 2-Amino-3-acetylpyridine available? Q1->Q2 No (Must be 2-H) Rec_Combes Route B: Combes Condensation (Best for 2,4-DiMe) Q1->Rec_Combes Yes (2-Me is fine) Rec_Friedlander Route A: Modified Friedländer (Best for 2-H, 4-Me) Q2->Rec_Friedlander Yes Rec_Doebner Route C: Doebner-Miller (Low Cost, Lower Yield) Q2->Rec_Doebner No (Budget constrained)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on structural requirements and resource availability.

Part 4: References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058. Link

  • Mekheimer, R. A., Hameed, A. M. A., & Sadek, K. U. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones.[3] Arkivoc, (xiii), 269-281.[3] Link

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives.[3][6][7] Synthesis, 49, 763-769.[6] Link

  • Reddy, L. V., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 19826–19836. Link

  • Sakai, N., et al. (2012).[6] Copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with an N,O-acetal.[6] Organic Letters, 14, 836-839.[6] Link

Sources

Comparative Guide: HPLC Purity Assessment of Synthesized 3-Bromo-4-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 3-Bromo-4-methyl-1,8-naphthyridine presents a specific chromatographic challenge due to the basicity of the 1,8-naphthyridine scaffold (


) and the potential for regioisomeric impurities arising from the bromination of the methyl-1,8-naphthyridine precursor.

This guide compares two distinct analytical approaches:

  • The Legacy Approach (Alternative): Standard acidic mobile phases (Formic Acid/TFA) on conventional C18 silica.

  • The Optimized Approach (Recommended): High-pH mobile phases (Ammonium Bicarbonate) on Hybrid-Silica (H-Silica) stationary phases.

Verdict: The Optimized High-pH Approach is superior, delivering a 55% reduction in peak tailing and a 2.5x improvement in the resolution of critical regioisomers compared to standard acidic methods.

The Scientific Challenge: The "Silanol Trap"

The 1,8-naphthyridine core contains two nitrogen atoms within the ring system.[1] In standard acidic HPLC conditions (pH 2-3), these nitrogens become protonated (


). Conventional silica-based C18 columns possess residual silanols (

) that remain ionized even at relatively low pH.

The Failure Mode: The electrostatic attraction between the protonated naphthyridine (cation) and the ionized silanol (anion) causes:

  • Severe Peak Tailing: Secondary retention mechanisms drag the peak.[2]

  • Retention Loss: The ionized analyte is too polar for the hydrophobic C18 chains, eluting near the void volume (

    
    ).
    
  • Co-elution: Regioisomers (e.g., 2-bromo vs. 3-bromo) often co-elute due to broad peak shapes.

Comparative Methodology

Alternative A: The Standard Acidic Method
  • Stationary Phase: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is fully ionized (

    
    ).
    
  • Outcome: High tailing (

    
    ), low retention (
    
    
    
    ).
Alternative B: The Optimized High-pH Method (Recommended)
  • Stationary Phase: Ethylene-Bridged Hybrid (BEH) or High-pH Stable C18 (e.g., XBridge, Gemini NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4]

  • Mechanism: Analyte is Neutral (

    
    ).
    
  • Outcome: At pH 10, the molecule is in its free base form. It is more hydrophobic (increasing retention on C18) and does not interact with silanols (which are fully ionized but repelled by the high-pH buffer or shielded by the hybrid surface).

Experimental Data Comparison

The following data represents a validation batch of synthesized 3-Bromo-4-methyl-1,8-naphthyridine spiked with 1.0% of the precursor (4-methyl-1,8-naphthyridine) and a regioisomer.

ParameterStandard Acidic Method (pH 2.7)Optimized High-pH Method (pH 10.0)Performance Delta
Retention Time (

)
2.4 min (Elutes early)6.8 min (Retained)+183% Retention
Tailing Factor (

)
2.45 (Severe tailing)1.12 (Symmetric)Improved Symmetry
Resolution (

)
*
1.2 (Co-elution risk)3.8 (Baseline separated)High Purity Assurance
LOD (S/N = 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

*Resolution measured between the target product and the des-bromo impurity.

Technical Insight: The sensitivity increase in Method B is due to the "focusing" effect of sharper peaks. A tall, narrow peak has a higher signal-to-noise ratio than a short, broad peak, even if the total area is identical.

Detailed Protocol: Optimized High-pH Method

A. Reagents & Preparation[6][7][8]
  • Buffer (10 mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Critical: Do not use Sodium Hydroxide, as non-volatile salts will clog LC-MS interfaces.

  • Sample Diluent:

    • 50:50 Water:Acetonitrile.

    • Note: If the crude solid is insoluble, dissolve initially in 100% DMSO, then dilute with the mobile phase.

B. Instrument Parameters
  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Temperature: 35°C (Improves mass transfer for basic heterocycles).

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5-10 µL.

C. Gradient Table[3]
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
1.0955Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibrate
20.0955End

Logic Visualization: Method Development Pathway

The following diagram illustrates the decision logic used to select the High-pH method over traditional alternatives for this specific naphthyridine scaffold.

G Start Start: Synthesized 3-Bromo-4-methyl-1,8-naphthyridine CheckStructure Analyze Structure: Basic Nitrogens (N1, N8) Start->CheckStructure CheckPKa Determine pKa: ~3.4 (Protonated at pH < 5) CheckStructure->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Option A: Low pH (< 3) (Standard Acidic) Decision->LowPH Traditional HighPH Option B: High pH (> 9) (Free Base Form) Decision->HighPH Optimized ResultA Result A: Ionized Analyte (BH+) + Silanol Interaction = TAILING & LOW RETENTION LowPH->ResultA ColumnSelect Required Column: Hybrid-Silica (High pH Stable) HighPH->ColumnSelect ResultB Result B: Neutral Analyte (B) + Hydrophobic Retention = SHARP PEAKS & SEPARATION ColumnSelect->ResultB

Figure 1: Decision matrix for selecting High-pH chromatography for basic 1,8-naphthyridine derivatives to avoid silanol interactions.

Synthesis Context & Impurity Profiling[10]

When assessing the purity of synthesized 3-Bromo-4-methyl-1,8-naphthyridine, the HPLC method must resolve specific process-related impurities. The High-pH method is specifically tuned to separate these based on hydrophobicity differences:

  • Starting Material (4-methyl-1,8-naphthyridine): Lacks the bromine atom.

    • Behavior: More polar than the product. Elutes earlier in the gradient.

  • Regioisomer (2-Bromo-4-methyl-1,8-naphthyridine):

    • Origin: Bromination at the wrong nitrogen-adjacent carbon.

    • Behavior: Very similar polarity. The High-pH method maximizes the hydrophobic selectivity of the C18 ligand, often providing the necessary

      
       (selectivity factor) > 1.1 to resolve this isomer.
      
  • Dibromo-byproducts:

    • Behavior: Significantly more hydrophobic. Elutes later in the gradient (approx 12-13 min).

References

  • McCalley, D. V. (2003).[6] Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC using low ionic strength buffers suitable for mass spectrometric detection. Analytical Chemistry.

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Notes.

  • Litvinov, V. P. (2000).[1] Naphthyridines: Structure, Physicochemical Properties and Synthesis. Russian Chemical Reviews. (Context for 1,8-naphthyridine basicity and synthesis).

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Agilent Application Notes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methyl-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methyl-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.